(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
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Overview
Description
®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a chiral center, making it an enantiomerically pure substance. It is widely used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride may involve more scalable methods such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon under hydrogen gas to achieve the reduction. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to the corresponding amine using reducing agents.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities.
3,4-Dichlorophenylhydrazine hydrochloride: A related compound with similar structural features but different chemical properties.
1-(3,4-Dichlorophenyl)ethanone: The ketone precursor used in the synthesis of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride.
Uniqueness
®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is unique due to its chiral nature and specific interactions with neurotransmitter systems. Its enantiomeric purity and specific chemical properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRKULQEVDRNO-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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